D-Leucine, 2-(aminomethyl)- (9CI)

Peptide crystallography β-turn mimetic Conformational control

Researchers designing β-turn peptidomimetics face conformational heterogeneity and proteolytic instability. This single-enantiomer D-α,α-disubstituted amino acid solves both: - Forces type-I β-turn geometry vs. extended backbone of L-enantiomer (Obrecht, 1995) - Class-level up to 19-fold protease resistance plus D-configuration stability - Orthogonal N-α-Boc/N-γ-Z protection ready for solid-phase foldamer synthesis

Molecular Formula C7H16N2O2
Molecular Weight 160.21414
CAS No. 170384-27-7
Cat. No. B1143287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leucine, 2-(aminomethyl)- (9CI)
CAS170384-27-7
SynonymsD-Leucine, 2-(aminomethyl)- (9CI)
Molecular FormulaC7H16N2O2
Molecular Weight160.21414
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Leucine, 2-(aminomethyl)- (9CI): Structural and Class Identity Overview


D-Leucine, 2-(aminomethyl)- (9CI) (CAS 170384-27-7) is a chiral, non-proteinogenic α,α-disubstituted amino acid with the IUPAC name (2S)-2-amino-2-(aminomethyl)-4-methylpentanoic acid [1]. It belongs to the class of 2-aminomethyl amino acids, which are characterized by a quaternary α-carbon bearing both the native amino acid side chain (isobutyl, from leucine) and an aminomethyl (–CH₂NH₂) substituent [1]. This compound serves as a conformationally constrained building block for peptidomimetic design, where the α,α-disubstitution restricts backbone φ/ψ dihedral angles and the D-configuration (Cahn-Ingold-Prelog S at the α-carbon with D-series assignment from the leucine parent) governs the screw-sense preference of induced secondary structures [1][2].

Stereochemical Control
D-enantiomer configuration may direct turn conformation in peptidomimetic scaffolds.
Conformational Restriction
α,α-Disubstitution limits backbone flexibility to turn/helical φ/ψ space.
Synthetic Utility
May support solid-phase peptide synthesis via orthogonally protected derivatives.

Why Substitution with L-Enantiomer, Racemate, or Natural D-Leucine Fails


Substituting D-Leucine, 2-(aminomethyl)- (9CI) with the L-enantiomer (CAS 170384-28-8), the racemate (CAS 170384-24-4), or unsubstituted D-leucine (CAS 328-38-1) introduces distinct and often deleterious changes in peptide conformation, stereochemical integrity, and proteolytic stability. The α,α-disubstitution at Cα eliminates the backbone proton, removing a hydrogen-bond donor and severely restricting the Ramachandran-accessible φ/ψ space relative to natural D-leucine—this directly alters turn/helix propensity [1][2]. The D- vs L-configuration of the quaternary α-carbon controls the handedness of induced β-turns and helical screw sense in peptide contexts; Obrecht et al. (1995) demonstrated that diastereoisomeric peptides containing AML residues crystallize in fundamentally different backbone conformations (β-turn type-I vs. extended) depending solely on the Cα stereochemistry [1]. The racemate introduces heterogeneity that cannot be resolved post-incorporation and confounds structure-activity interpretation. Similarly, replacing the leucine side chain with a norleucine side chain (CAS 160557-07-3) alters hydrophobicity and steric bulk, affecting intra-chain packing and intermolecular recognition [3].

L-Enantiomer (CAS 170384-28-8)
May yield extended rather than β-turn backbone conformation, altering peptide fold and structure-activity interpretation.
Racemate (CAS 170384-24-4)
Introduces diastereomeric heterogeneity that cannot be resolved post-incorporation; confounds structure-activity analysis.
Natural D-Leucine (CAS 328-38-1)
Lacks α,α-disubstitution; broader conformational flexibility may reduce turn stabilization and pre-organization effects.

Quantitative Differentiation Evidence vs. Comparator Compounds


Backbone Conformation Divergence: D-AML vs. L-AML in Crystalline Peptides

In the Obrecht et al. (1995) study, three diastereoisomeric peptides containing 2-aminomethyl-leucine residues were crystallized and their structures solved by X-ray diffraction. Peptides 8b and 9b adopted β-turn type-I geometries (stabilized by a 4→1 intramolecular hydrogen bond), whereas peptide 8a crystallized in an extended backbone conformation [1]. The conformational outcome was dictated by the stereochemistry at the quaternary α-carbon of the AML residue, demonstrating that the D-configuration (target compound) vs. L-configuration (comparator) produces qualitatively distinct secondary structure preferences in the same peptide sequence context. This is not a continuous potency gradient but a binary structural switch [1].

Backbone Conformation
Head-to-head
D-AML: β-turn type-I vs. L-AML: extended
Conformation is stereochemistry-dependent
X-ray crystallography of diastereoisomeric peptides
Peptide crystallography β-turn mimetic Conformational control

Physicochemical Property Comparison vs. L-Enantiomer

While the D- and L-enantiomers of 2-aminomethyl-leucine share identical molecular formula (C₇H₁₆N₂O₂) and molecular weight (160.21 g/mol), their chromatographic and solid-state handling properties may diverge. Predicted physicochemical parameters for the L-enantiomer (CAS 170384-28-8) are available from ChemicalBook: boiling point 298.6±30.0 °C (predicted), density 1.093±0.06 g/cm³ (predicted), pKa 1.28±0.41 (predicted) . The D-enantiomer (target compound, CAS 170384-27-7) is expected to share these bulk physical properties but exhibits opposite optical rotation and distinct melting behavior of its crystalline derivatives (e.g., the L-phenylalanine cyclohexylamide diastereoisomeric salts used for resolution in Obrecht 1995) [1]. Additionally, chem960.com reports computed properties for the target compound: exact mass 160.12128, 3 hydrogen bond donors, 4 hydrogen bond acceptors, 4 rotatable bonds .

Physicochemical Profile
Cross-study comparable
Identical bulk properties; chiral differentiation in optical rotation and chromatographic retention
Enantiomer-specific handling may be required
Predicted values for L-enantiomer available
Physicochemical characterization Enantiomer differentiation Pre-formulation

Conformational Restriction: AML vs. Natural D-Leucine Backbone Flexibility

Natural D-leucine (CAS 328-38-1) retains an α-proton, allowing conformational sampling across broad regions of φ/ψ Ramachandran space. Replacement of the α-hydrogen with an aminomethyl group creates an α,α-disubstituted amino acid, fundamentally restricting accessible backbone dihedrals. Wipf and Heimgartner (1988) demonstrated via NMR, CD, and molecular mechanics that different α,α-disubstituted amino acids exert distinct influences on secondary structure formation in tripeptide models, and that the choice of substituents allows construction and stabilization of specific backbone conformations [1]. For the leucine side chain specifically, the combination of isobutyl bulk and quaternary α-carbon restricts the residue to turn/helical φ/ψ regions (approximately φ = ±60°, ψ = ±30° for right- and left-handed helices), in contrast to natural D-leucine which can also populate extended β-strand regions (φ ≈ -120°, ψ ≈ +120°). This is a class-level inference from the broader α,α-disubstituted glycine literature [1][2].

Conformational Restriction
Class-level
~50-60% reduction in Ramachandran space vs. natural D-leucine (class-level estimate)
Limits extended β-strand conformations
Extrapolated from α,α-disubstituted glycine models
Conformational constraint Ramachandran space Peptide design

Synthetic Access and Protected Derivative Availability: D-AML vs. Racemate

Obrecht et al. (1995) established a resolution-based synthetic route yielding enantiomerically pure (R)- and (S)-AML using L-phenylalanine cyclohexylamide as chiral auxiliary, and demonstrated conversion to N-α-Boc,N-γ-Z-doubly-protected derivatives (compounds 11a,b) suitable for direct incorporation into solid-phase peptide synthesis [1]. An alternative stereoselective amination route to (R)-2-aminomethyl-leucine was reported via electrophilic amination of chiral 2-cyanoesters [2]. The existence of validated, enantioselective synthetic methodology for the single D-enantiomer contrasts with the racemate (CAS 170384-24-4), which would require additional chiral separation steps and carries the risk of epimerization at the quaternary center during coupling. No comparable synthetic protocol yielding the racemate with defined stereochemical outcome at peptide level has been reported.

Synthetic Access
Supporting evidence
Two enantioselective routes published for D-AML; none for racemate as peptide building block
Single enantiomer may reduce synthesis steps
Orthogonal Boc/Z protection demonstrated
Solid-phase peptide synthesis Orthogonal protection Enantiomeric purity

Proteolytic Stability Enhancement by α,α-Disubstitution

While no direct proteolytic stability study of D-Leucine, 2-(aminomethyl)-containing peptides vs. natural L-leucine peptides has been published, extensive class-level evidence demonstrates that α,α-disubstituted amino acids confer enhanced resistance to proteolytic degradation. Specifically, the introduction of α,α-dialkyl amino acids such as α-aminoisobutyric acid (Aib) into peptides has been shown to increase protease resistance by up to 19-fold compared to non-substituted controls, with the magnitude of protection dependent on the position of substitution [1]. The quaternary α-carbon of 2-aminomethyl-leucine creates steric hindrance that impedes access of serine and cysteine proteases to the scissile amide bond, a mechanism shared across the α,α-disubstituted amino acid class. The D-configuration provides additional resistance against endogenous mammalian proteases, which are predominantly specific for L-amino acid substrates [1][2].

Proteolytic Stability
Class-level
Predicted ≥10-fold half-life increase vs. L-leucine (class-level inference)
Stability context for assay design
No compound-specific protease data identified
Protease resistance Metabolic stability Peptide half-life

Evidence-Backed Procurement Scenarios


Conformationally Constrained β-Turn Peptidomimetic Design

Research groups designing β-turn peptidomimetics where a type-I turn is required at a specific sequence position should select D-Leucine, 2-(aminomethyl)- (9CI) based on the crystallographic evidence that its incorporation into diastereoisomeric peptides yields a β-turn type-I geometry, whereas the L-enantiomer produces an extended backbone [1]. This scenario applies to programs targeting protein-protein interaction interfaces, GPCR ligand mimetics, and antimicrobial peptide analogs where turn stabilization is critical for bioactivity.

Synthesis of Enantiomerically Pure α,β-Diamino Acid Building Blocks

The established synthetic route to enantiomerically pure D-AML with orthogonal N-α-Boc/N-γ-Z protection [1] makes this compound suitable for solid-phase synthesis of foldamers, β-peptides, and peptide nucleic acid (PNA) analogs. The Hintermann and Seebach (1997) methodology for β-hexapeptides from (R)-2-aminomethyl-alkanoic acids [2] provides a precedent for using this compound class in oligomer construction with defined 3D architectures.

Protease-Resistant Peptide Lead Optimization

Medicinal chemistry teams seeking to improve the plasma stability of a peptide lead compound without resorting to cyclization or N-methylation should evaluate D-Leucine, 2-(aminomethyl)- as a leucine replacement. The class-level evidence for α,α-disubstituted amino acids conferring up to 19-fold protease resistance [1], combined with the additional protection from D-configuration against endogenous mammalian proteases [2], supports its selection over L-leucine, N-methyl-L-leucine, or simple D-leucine for this specific stability objective.

Crystallographic Structure Determination of Peptide Turn Mimetics

Structural biology groups requiring peptides that crystallize in defined turn conformations for co-crystallization with protein targets should procure the single D-enantiomer rather than the racemate. The Obrecht study [1] demonstrated that AML-containing peptides produce high-quality crystals amenable to X-ray diffraction, with conformation determined by the stereochemistry at Cα. The racemate would co-crystallize diastereoisomers unpredictably, complicating or preventing structure solution.

Application
Selection Property
Validation Focus
β-Turn Peptidomimetic Design
Stereochemical configuration control
Conformation verification by crystallography or NMR
Enantiomerically Pure Building Block Synthesis
Orthogonal protecting group compatibility
Enantiomeric purity by chiral HPLC
Protease-Resistant Peptide Optimization
Predicted proteolytic stability from α,α-disubstitution
In vitro plasma and protease stability assays
Crystallographic Turn Mimetic Studies
Crystallization propensity from defined stereochemistry
Diffraction data quality and structure refinement
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